molecular formula C7H10O3 B136538 Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) CAS No. 157523-17-6

Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)

Cat. No. B136538
CAS RN: 157523-17-6
M. Wt: 142.15 g/mol
InChI Key: ONYWSFISMAAQGJ-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) is a chemical compound that has drawn attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) in lab experiments is its potential therapeutic applications. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. It may also be difficult to obtain and handle due to its potentially hazardous nature.

Future Directions

There are several future directions for research on Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI). One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to better understand its effects. Additionally, research could focus on developing safer and more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) can be achieved through various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then treated with methanol to form the methyl ester.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI) has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and other diseases.

properties

CAS RN

157523-17-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (1R,2S)-2-[(2S)-oxiran-2-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-2-4(5)6-3-10-6/h4-6H,2-3H2,1H3/t4-,5+,6+/m0/s1

InChI Key

ONYWSFISMAAQGJ-KVQBGUIXSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1[C@H]2CO2

SMILES

COC(=O)C1CC1C2CO2

Canonical SMILES

COC(=O)C1CC1C2CO2

synonyms

Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]- (9CI)

Origin of Product

United States

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